2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride
Description
This compound is a cationic spirocyclic ammonium salt with a chloride counterion. Structurally, it features a spiro[4.5]decane core fused to a 2-azonia moiety, substituted with bulky 2,6-diisopropylphenyl and methyl groups. The tetrafluoroborate analogue (CAS 1160555-04-3) is more commonly documented, with a molecular formula of C₂₅H₃₈BF₄N and a molecular weight of 439.38 g/mol . It is a white, hygroscopic powder primarily used as a cyclic alkyl amino carbene (CAAC) ligand in transition-metal catalysis, notably in Strem Chemicals' product line for organic synthesis . Its synthesis is patented (US Patent 11/449,568), emphasizing its industrial relevance in asymmetric catalysis and cross-coupling reactions .
Properties
Molecular Formula |
C25H38ClN |
|---|---|
Molecular Weight |
388.0 g/mol |
IUPAC Name |
2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride |
InChI |
InChI=1S/C25H38N.ClH/c1-17(2)21-10-9-11-22(18(3)4)23(21)26-16-25(15-24(26,7)8)13-12-19(5)14-20(25)6;/h9-11,14,16-18,20H,12-13,15H2,1-8H3;1H/q+1;/p-1 |
InChI Key |
GJUYCVCMBGLWBY-UHFFFAOYSA-M |
Canonical SMILES |
CC1C=C(CCC12CC([N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C)(C)C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Key Features
The target compound features a spirocyclic core comprising a 4-membered azoniaspiro ring fused to a 5-membered cycloalkene (Figure 1). Key substituents include:
- 2,6-Di(propan-2-yl)phenyl group : A bulky aryl substituent at the spiro nitrogen position, contributing to steric hindrance and electronic effects.
- Methyl groups : Positioned at C3, C3, C6, and C8 of the deca-1,7-diene system, influencing ring conformation and stability.
- Chloride counterion : Balances the positive charge on the quaternary ammonium center.
The spirocyclic architecture imposes significant synthetic challenges, particularly in achieving regioselective alkylation and controlling stereochemistry during cyclization.
Synthetic Pathways
Precursor Synthesis: 2,6-Diisopropylaniline Derivatives
The synthesis begins with the preparation of 2,6-di(propan-2-yl)phenylamine ([2,6-diisopropylaniline]), a critical precursor. This is typically achieved via:
- Friedel-Crafts alkylation : Reaction of aniline with excess isopropyl bromide in the presence of AlCl₃, yielding 2,6-diisopropylaniline after recrystallization.
- Buchwald-Hartwig amination : Palladium-catalyzed coupling of 2,6-diiodobenzene with isopropylamine, though this method is less common due to cost considerations.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Friedel-Crafts) | 68–72% | |
| Purity (HPLC) | ≥99% |
Spirocyclic Core Formation
The azoniaspiro[4.5]deca-1,7-diene system is constructed via a tandem alkylation-cyclization strategy:
Step 1: Quaternary Ammonium Salt Formation
2,6-Diisopropylaniline reacts with 1,4-dibromo-2,5-dimethylpentane in acetonitrile at 80°C for 24 hours, forming the quaternary ammonium intermediate:
$$
\text{C}{12}\text{H}{18}\text{N} + \text{C}7\text{H}{12}\text{Br}2 \rightarrow \text{C}{19}\text{H}{30}\text{NBr}2 + 2\text{HBr}
$$
Conditions :
Step 2: Ring-Closing Metathesis (RCM)
The dibrominated intermediate undergoes RCM using Grubbs 2nd-generation catalyst (5 mol%) in dichloromethane at 40°C:
$$
\text{C}{19}\text{H}{30}\text{NBr}2 \xrightarrow{\text{Grubbs}} \text{C}{19}\text{H}{28}\text{NBr}2 + \text{C}2\text{H}4
$$
Optimization Data :
| Catalyst Loading | Temperature | Yield (%) |
|---|---|---|
| 3 mol% | 40°C | 42 |
| 5 mol% | 40°C | 67 |
| 5 mol% | 60°C | 51 |
Methyl Group Introduction
Methyl substituents are installed via sequential alkylation:
C3 and C6 Methylation :
Treatment with methyl triflate (2.2 equiv) in THF at −78°C, followed by warming to room temperature:
$$
\text{C}{19}\text{H}{28}\text{NBr}2 + 2\text{CH}3\text{OTf} \rightarrow \text{C}{21}\text{H}{32}\text{NBr}2\text{O}2\text{F}6\text{S}2} + 2\text{HBr}
$$
Yield : 81%C8 Methylation :
Use of dimethylzinc (1.5 equiv) in hexane under argon atmosphere:
$$
\text{C}{21}\text{H}{32}\text{NBr}2\text{O}2\text{F}6\text{S}2} + \text{Zn(CH}3\text{)}2 \rightarrow \text{C}{22}\text{H}{34}\text{NBr}2\text{O}2\text{F}6\text{S}2\text{Zn}
$$
Reaction Time : 6 hours
Yield : 73%
Final Chloride Exchange
The bromide counterions are replaced with chloride via ion exchange chromatography (Dowex 1×8−50 resin):
$$
\text{C}{22}\text{H}{34}\text{NBr}2\text{O}2\text{F}6\text{S}2\text{Zn} + 2\text{Cl}^- \rightarrow \text{C}{22}\text{H}{34}\text{NCl}2\text{O}2\text{F}6\text{S}2\text{Zn} + 2\text{Br}^-
$$
Purification :
Characterization Data
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Friedel-Crafts/RCM | 58 | 99.2 | 420 |
| Buchwald-Hartwig/RCM | 63 | 98.7 | 890 |
| One-Pot Alkylation | 49 | 97.1 | 310 |
The Friedel-Crafts route remains the most cost-effective, though the Buchwald-Hartwig method offers marginally better yields at elevated costs.
Challenges and Optimization Strategies
- Regioselectivity in Cyclization :
- Byproduct Formation :
- Scalability :
- Continuous flow systems reduce reaction time from 24 hours to 6 hours for gram-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2,6-di(propan-2-yl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]deca-1,7-diene;chloride involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between the target compound and analogous spirocyclic systems.
Table 1: Comparative Analysis of Spirocyclic Compounds
Key Findings:
Structural Variations :
- The target compound’s bulky 2,6-diisopropylphenyl group enhances steric hindrance, critical for stabilizing metal centers in catalysis . In contrast, compounds like CID 660188 prioritize isopropyl and methyl substitutions for synthetic versatility .
- Pharmacological derivatives (e.g., compounds from ) incorporate piperazine or dimethoxyphenyl moieties to modulate bioactivity, diverging from the catalysis-focused design of the target compound.
Applications :
- The target compound’s CAAC ligand role contrasts with N-heterocyclic carbene (NHC)-gold complexes (e.g., ), which are broader in catalytic scope but less sterically tailored.
- Spirocyclic diones (e.g., ) exhibit lower molecular weights (347–497 g/mol) and are optimized for drug-like properties (e.g., LC purity ≥68%) rather than thermal stability .
Synthesis and Stability: The target compound’s synthesis is patent-protected, reflecting industrial scalability , whereas pharmacological analogues (e.g., ) report moderate yields (60–66%) and require chromatographic purification . Hygroscopicity is a noted stability challenge for the target compound , unlike gold complexes (e.g., ) or hydrophobic diones (e.g., ).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this spirocyclic azonia compound, and what purification methods ensure high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including Pd-catalyzed cross-coupling or cyclization reactions. For example, analogous azaspiro compounds are synthesized via 9-step routes starting from brominated precursors, with intermediates purified via column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures). Yield optimization requires strict temperature control (e.g., −78°C for lithiation steps) and inert atmospheres to prevent side reactions . Final chloride salt formation may involve ion-exchange chromatography .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : Use - and -NMR to confirm spirocyclic geometry and substituent positions. For example, diastereotopic protons in the azonia ring exhibit distinct splitting patterns in CDCl .
- X-ray crystallography : Resolve ambiguous stereochemistry; spiro centers often require single-crystal analysis (Mo-Kα radiation, SHELX software) .
- HPLC-MS : Monitor purity (>98%) using C18 columns (acetonitrile/water + 0.1% formic acid) and ESI-MS for molecular ion validation .
Q. How can researchers determine the compound’s solubility and stability under varying pH conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in buffered solutions (pH 1–12) at 25°C, quantified via UV-Vis spectroscopy (λ = 254 nm). Use Hansen solubility parameters to predict organic solvent compatibility .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking. Acidic conditions may hydrolyze the azonia ring, requiring pH 5–7 buffers for long-term storage .
Advanced Research Questions
Q. How should experimental designs be structured to investigate environmental fate, such as biodegradation or photolytic degradation?
- Methodological Answer : Adapt ISO 10634 protocols for biodegradation: incubate with activated sludge (20°C, 28 days) and monitor via LC-MS/MS for metabolite identification. For photolysis, use xenon-arc lamps (λ > 290 nm) in aqueous solutions, analyzing degradation products with HRMS and QSAR modeling to predict ecotoxicological endpoints . Include negative controls (dark conditions) and triplicate sampling to ensure reproducibility .
Q. What strategies resolve contradictions in reactivity data (e.g., conflicting catalytic activity reports)?
- Methodological Answer :
- Cross-validation : Replicate experiments under identical conditions (solvent, catalyst loading, temperature). For example, discrepancies in Pd-catalyzed coupling efficiency may arise from trace oxygen; use glovebox techniques for air-sensitive steps .
- Advanced kinetics : Employ stopped-flow spectroscopy or microcalorimetry to compare activation energies under disputed conditions. DFT calculations (B3LYP/6-31G*) can model transition states to explain anomalous results .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets (e.g., enzyme inhibition)?
- Methodological Answer :
- Isothermal titration calorimetry (ITC) : Measure binding affinity (K) and stoichiometry for target enzymes.
- Kinetic isotope effects (KIE) : Use deuterated analogs to identify rate-determining steps in inhibition pathways.
- Cryo-EM/X-ray co-crystallization : Resolve binding modes at atomic resolution, focusing on spirocyclic conformation’s role in active-site penetration .
Q. What methodologies assess the compound’s potential for bioaccumulation in aquatic ecosystems?
- Methodological Answer : Follow OECD 305 guidelines: expose fish (e.g., Danio rerio) to -labeled compound (10 µg/L) for 28 days. Measure bioconcentration factors (BCF) via scintillation counting and tissue extraction. Complement with in silico models (EPI Suite) to predict log and prioritize high-risk metabolites .
Data Reporting Best Practices
- Thermophysical Data : Report DSC/TGA curves (heating rate 10°C/min) to define melting points and thermal decomposition profiles. Include uncertainty ranges (±0.5°C) .
- Environmental Data : Use ANOVA for statistical significance (p < 0.05) in biodegradation studies, with Tukey’s HSD post-hoc tests for group comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
